Reversan
Overview
Description
Reversan is a compound known for its role as a multidrug resistance-associated protein 1 (MRP1) inhibitor. It is a pyrazolopyrimidine derivative with a molecular structure that includes an N-(3-morpholinopropyl)carboxamide group at position 3 and two phenyl rings at positions 5 and 7. This compound has gained attention due to its ability to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter, which is often overexpressed in various cancer cells .
Preparation Methods
The synthesis of Reversan involves several steps. One reported method includes the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines. This reaction is mediated by silica gel and results in the formation of this compound and its structural analogues. The ester-type precursor is obtained using the NaF/alumina-mediated reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by the removal of hydrogen using sodium persulfate (Na2S2O8). These reactions are carried out under solvent-free conditions using heterogeneous catalysts, making the process efficient and scalable .
Chemical Reactions Analysis
Reversan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Reversan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of pyrazolopyrimidine derivatives.
Biology: It is employed in research to understand the mechanisms of multidrug resistance in cancer cells.
Medicine: this compound is investigated for its potential to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter.
Mechanism of Action
Reversan exerts its effects by inhibiting the multidrug resistance-associated protein 1 (MRP1) transporter. MRP1 is an ATP-binding cassette transporter that pumps chemotherapeutic drugs out of cancer cells, leading to drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration of these drugs, thereby enhancing their efficacy. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with the MRP1 transporter and modulate its activity .
Comparison with Similar Compounds
Reversan is unique among MRP1 inhibitors due to its high potency and low toxicity. It is six to eight times more potent than other known drug transporter inhibitors such as verapamil, difloxacin, probenecid, and PAK104P. Similar compounds include other pyrazolopyrimidine derivatives and various MRP1 inhibitors. this compound stands out due to its specific structural features and its ability to enhance the therapeutic index of chemotherapeutic drugs without increasing their toxicity .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXWCLQFAZHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367845 | |
Record name | Reversan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313397-13-6 | |
Record name | Reversan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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